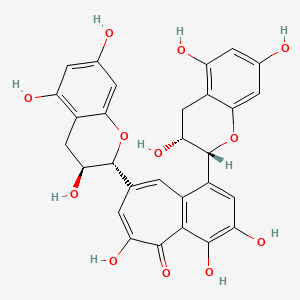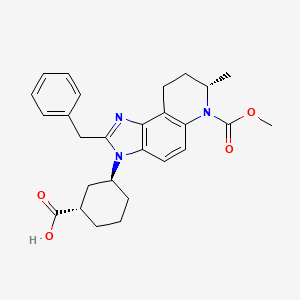
CBP/p300-IN-8
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
CBP/p300-IN-8 is a small molecule inhibitor that targets the histone acetyltransferase activity of the CREB-binding protein (CBP) and p300. These proteins are transcriptional coactivators involved in various cellular processes, including gene expression regulation, cell growth, and differentiation. This compound has gained attention for its potential therapeutic applications, particularly in cancer treatment, due to its ability to modulate gene expression by inhibiting the acetylation of histones and other proteins.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of CBP/p300-IN-8 involves multiple steps, starting with the preparation of key intermediates. The synthetic route typically includes the following steps:
Formation of the Core Structure: The core structure of this compound is synthesized through a series of condensation and cyclization reactions. These reactions often involve the use of reagents such as aldehydes, ketones, and amines under controlled conditions.
Functional Group Modifications: The core structure is further modified by introducing various functional groups. This step may involve reactions such as halogenation, nitration, and reduction, depending on the desired functional groups.
Final Assembly: The final compound is assembled by coupling the modified core structure with other chemical moieties. This step often requires the use of coupling agents and catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale manufacturing. This involves the use of high-throughput reactors, automated systems, and stringent quality control measures to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
CBP/p300-IN-8 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: Substitution reactions involve the replacement of specific functional groups with other groups. These reactions can be facilitated by reagents such as halides and nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperature and pressure.
Substitution: Halides, nucleophiles, and other reagents under appropriate solvent and temperature conditions.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound. These derivatives can have different biological activities and properties, making them useful for further research and development.
Scientific Research Applications
CBP/p300-IN-8 has a wide range of scientific research applications, including:
Cancer Research: The compound is used to study the role of CBP and p300 in cancer progression and to develop potential cancer therapies. It has shown promise in inhibiting tumor growth in various cancer models.
Epigenetics: this compound is used to investigate the epigenetic regulation of gene expression by modulating histone acetylation. This helps in understanding the mechanisms of gene regulation and the development of epigenetic therapies.
Drug Development: The compound serves as a lead molecule for developing new drugs targeting CBP and p300. Its structure-activity relationship studies provide insights into designing more potent and selective inhibitors.
Cell Biology: Researchers use this compound to study the effects of histone acetylation on cell growth, differentiation, and apoptosis. This helps in understanding the fundamental processes of cell biology and identifying new therapeutic targets.
Mechanism of Action
CBP/p300-IN-8 exerts its effects by inhibiting the histone acetyltransferase activity of CBP and p300. These proteins acetylate histones and other proteins, leading to changes in chromatin structure and gene expression. By inhibiting this activity, this compound prevents the acetylation of histones, resulting in the repression of gene transcription. The compound specifically targets the bromodomain and histone acetyltransferase domains of CBP and p300, disrupting their interaction with acetylated lysine residues on histones.
Comparison with Similar Compounds
CBP/p300-IN-8 is unique compared to other similar compounds due to its high selectivity and potency in inhibiting CBP and p300. Some similar compounds include:
A-485: A potent and selective inhibitor of CBP and p300 that targets the catalytic activity of these proteins.
This compound stands out due to its balanced profile of selectivity, potency, and favorable pharmacokinetic properties, making it a valuable tool for research and potential therapeutic applications.
Properties
IUPAC Name |
(1S,3S)-3-[(7S)-2-benzyl-6-methoxycarbonyl-7-methyl-8,9-dihydro-7H-imidazo[4,5-f]quinolin-3-yl]cyclohexane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H31N3O4/c1-17-11-12-21-22(29(17)27(33)34-2)13-14-23-25(21)28-24(15-18-7-4-3-5-8-18)30(23)20-10-6-9-19(16-20)26(31)32/h3-5,7-8,13-14,17,19-20H,6,9-12,15-16H2,1-2H3,(H,31,32)/t17-,19-,20-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABNLUJMIBRFYRV-IHPCNDPISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(N1C(=O)OC)C=CC3=C2N=C(N3C4CCCC(C4)C(=O)O)CC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CCC2=C(N1C(=O)OC)C=CC3=C2N=C(N3[C@H]4CCC[C@@H](C4)C(=O)O)CC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H31N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![6-amino-1-[4-(3-methylbutanoyl)piperazin-1-yl]hexan-1-one;hydrochloride](/img/structure/B8118208.png)
![Sulfur, [(3S)-3-[[(1,1-dimethylethoxy)carbonyl]amino]-2-oxo-4-phenylbutylidene]dimethyloxo-, (T-4)-](/img/structure/B8118227.png)
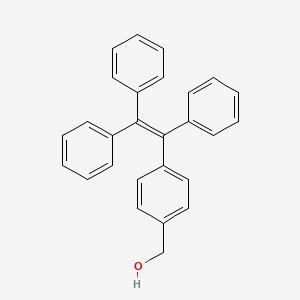
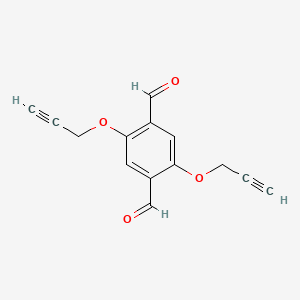
![4,4',4'',4'''-([2,2'-Bi(1,3-dithiolylidene)]-4,4',5,5'-tetrayl)tetrabenzoic acid](/img/structure/B8118246.png)
![4-[4-(4-aminophenyl)-2,5-dimethylphenyl]aniline](/img/structure/B8118249.png)
![2-Aminothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B8118250.png)
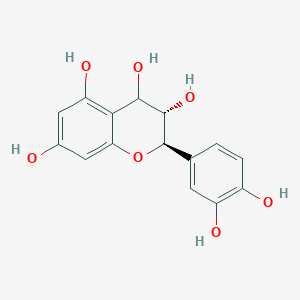
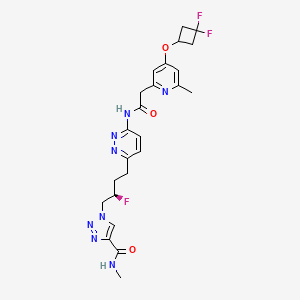
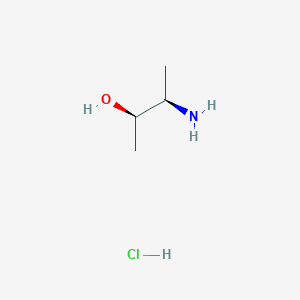
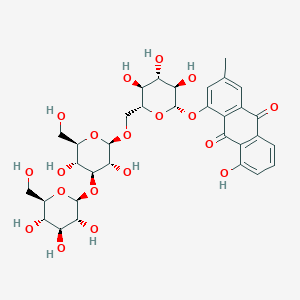

![(2S,3S,4S,5R,6R)-6-[[(3S,4aR,6aR,6bS,8aS,12aS,14aR,14bR)-8a-carboxy-4,4,6a,6b,11,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-4-[(2S,3R,4S,5R)-4,5-dihydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,5-dihydroxyoxane-2-carboxylic acid](/img/structure/B8118303.png)
